molecular formula C9H11N5O4 B1676973 Navuridine CAS No. 84472-85-5

Navuridine

Cat. No.: B1676973
CAS No.: 84472-85-5
M. Wt: 253.22 g/mol
InChI Key: ZSNNBSPEFVIUDS-SHYZEUOFSA-N
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Mechanism of Action

Target of Action

Navuridine primarily targets the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the Human Immunodeficiency Virus (HIV), as it is responsible for converting the virus’s RNA into DNA, a critical step in the replication of the virus.

Mode of Action

As an inhibitor of HIV-1 RT, this compound interferes with the normal functioning of this enzyme .

Pharmacokinetics

Information on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is limited . It has been noted that this compound exhibits a relatively short half-life and incomplete oral bioavailability . These factors can impact the bioavailability of the compound, influencing how much of the drug reaches the target site in the body.

Result of Action

The primary molecular effect of this compound’s action would be the inhibition of HIV-1 RT, which could potentially lead to a decrease in the replication of the HIV virus .

Preparation Methods

Navuridine is synthesized through a multi-step chemical process. The synthetic route typically involves the azidation of a uridine derivative. The reaction conditions often include the use of azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3) and a solvent like dimethylformamide (DMF) . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Navuridine undergoes several types of chemical reactions:

Scientific Research Applications

Navuridine has several scientific research applications:

Comparison with Similar Compounds

Navuridine is similar to other nucleoside analogs such as zidovudine and lamivudine. it is unique in its specific structure and the presence of the azido group, which contributes to its distinct mechanism of action . Similar compounds include:

This compound’s uniqueness lies in its specific inhibition of HIV reverse transcriptase and its potential for use in combination therapies .

Properties

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNNBSPEFVIUDS-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901004737
Record name 1-(3-Azido-2,3-dideoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901004737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84472-85-5
Record name Navuridine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Azido-2,3-dideoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901004737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAVURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS28W65479
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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